![molecular formula C21H23NO4 B2888923 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid CAS No. 1865358-80-0](/img/structure/B2888923.png)
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
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Overview
Description
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mildly basic conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Fmoc group. This can be achieved through the reaction of hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HATU or DIC.
Substitution Reactions: The carboxyl group can be activated and substituted with various nucleophiles to form esters or amides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) at room temperature.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in DMF.
Substitution: Nucleophiles such as alcohols or amines in the presence of activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Deprotection: Hexanoic acid with a free amino group.
Coupling: Peptides or peptide derivatives.
Substitution: Esters or amides of hexanoic acid.
Scientific Research Applications
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Fmoc group protects the amino group during the elongation of the peptide chain.
Drug Development: The compound is used in the development of peptide-based drugs. Its stability and ease of deprotection make it an ideal candidate for synthesizing therapeutic peptides.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins or nucleic acids, for various biochemical assays and diagnostic applications.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the Fmoc group is removed under mildly basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid can be compared with other Fmoc-protected amino acids, such as:
Fmoc-Gly-OH: Glycine derivative with similar protecting group.
Fmoc-Ala-OH: Alanine derivative with similar protecting group.
Fmoc-Lys(Boc)-OH: Lysine derivative with an additional Boc protecting group on the side chain.
The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to other Fmoc-protected amino acids. Its longer aliphatic chain offers different hydrophobic interactions and steric effects, making it suitable for specific applications in peptide synthesis and material science.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-14(11-12-20(23)24)22-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLFCZOKHVFLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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